molecular formula C6H15O3P B1362524 Hexylphosphonic acid CAS No. 4721-24-8

Hexylphosphonic acid

Cat. No. B1362524
CAS RN: 4721-24-8
M. Wt: 166.16 g/mol
InChI Key: GJWAEWLHSDGBGG-UHFFFAOYSA-N
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Description

Hexylphosphonic acid (HPA) is a phosphonic acid derivative that can be used as a capping agent and a surfactant .


Molecular Structure Analysis

The molecular formula of Hexylphosphonic acid is C6H15O3P . It has an average mass of 166.155 Da and a monoisotopic mass of 166.075882 Da .


Chemical Reactions Analysis

The interaction of Hexylphosphonic acid with the Cu(111) surface has been evaluated in an aqueous acidic and in an ethanol solution by Monte Carlo and molecular dynamics simulations .


Physical And Chemical Properties Analysis

Hexylphosphonic acid is a solid substance . It has a melting point of 97-103 °C .

Scientific Research Applications

Nanoparticle Synthesis

HPA is utilized in the synthesis of nanoparticles, including quantum dots, nano-metals, and nano-ceramics . Its ability to act as a capping agent helps stabilize these particles and control their size and shape during synthesis. This is crucial for tailoring the properties of nanoparticles for specific applications, such as in electronics, photonics, and drug delivery systems.

Surface Coating

The compound is also employed for coating various materials, including nanoparticles, by forming condensed hydrophobic monolayers . This application is significant in creating water-repellent surfaces, enhancing the durability of materials, and in the development of anti-corrosion coatings.

Supramolecular Chemistry

Due to its structural analogy with the phosphate moiety, HPA finds use in supramolecular chemistry for the design of hybrid materials . It can introduce specific properties such as water solubility, coordination, or supramolecular properties, which are essential for constructing complex molecular assemblies.

Bioactive Properties

HPA and other phosphonic acids are known for their bioactive properties. They are used in drug development, serving as drugs or pro-drugs . The similarity of phosphonic acids to natural biological molecules allows them to interact effectively with biological systems, making them valuable in medicinal chemistry.

Analytical Chemistry

In analytical chemistry, HPA is used for the functionalization of surfaces . This application is particularly useful in the development of sensors and assays where surface properties need to be modified to detect specific molecules or ions.

Medical Imaging

HPA derivatives are explored for their potential in medical imaging . By attaching to specific tissues or cells, they can serve as contrast agents in imaging techniques, aiding in the diagnosis and monitoring of various health conditions.

Bone Targeting

Phosphonic acids, due to their affinity for bone tissue, are used for bone targeting . This makes HPA valuable in the research and development of treatments for bone-related diseases, such as osteoporosis.

Phosphoantigen Research

Lastly, HPA is used in the study of phosphoantigens, which are compounds that stimulate the immune system . This application is significant in immunology and vaccine development, where understanding the interaction between phosphoantigens and the immune system is crucial.

Safety and Hazards

Hexylphosphonic acid is classified as causing skin irritation (Category 2, H315) and serious eye irritation (Category 2A, H319) . It can cause severe skin burns and eye damage .

Future Directions

While specific future directions for Hexylphosphonic acid are not detailed in the sources retrieved, it’s mentioned that it can be used to modify the surface of barium titanate (BaTiO3), which can be used in the development of 3D-printable dielectric paste .

Mechanism of Action

Target of Action

Hexylphosphonic acid, a phosphonic acid derivative, primarily targets lipase, an enzyme that catalyzes the hydrolysis of triglycerides . This interaction with lipase is crucial for the compound’s biological activity.

Mode of Action

The interaction of Hexylphosphonic acid with its target, lipase, results in the hydrolysis of triglycerides . This process involves the breakdown of triglycerides into glycerol and fatty acids, a critical step in lipid metabolism.

Biochemical Pathways

Hexylphosphonic acid, through its action on lipase, affects the lipid metabolism pathway. The hydrolysis of triglycerides is a key step in this pathway, leading to the production of glycerol and fatty acids. These products can then enter various downstream pathways, contributing to energy production, lipid synthesis, and other metabolic processes .

Pharmacokinetics

These properties can significantly impact the bioavailability of Hexylphosphonic acid, determining its effectiveness in exerting its biological effects .

Result of Action

The primary molecular effect of Hexylphosphonic acid’s action is the hydrolysis of triglycerides into glycerol and fatty acids . This process can influence various cellular functions, given the role of these products in energy production, lipid synthesis, and other metabolic activities.

properties

IUPAC Name

hexylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15O3P/c1-2-3-4-5-6-10(7,8)9/h2-6H2,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJWAEWLHSDGBGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50963772
Record name Hexylphosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50963772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexylphosphonic acid

CAS RN

4721-24-8
Record name 4721-24-8
Source DTP/NCI
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Record name Hexylphosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50963772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexylphosphonic Acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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